3-Fluoro-4-methyl-2-nitroaniline
Description
3-Fluoro-4-methyl-2-nitroaniline (C₇H₇FN₂O₂) is a substituted aniline derivative featuring a fluorine atom at the 3-position, a methyl group at the 4-position, and a nitro group at the 2-position. This compound is of interest in organic synthesis and materials science due to the electron-withdrawing effects of the fluorine and nitro groups, which influence its electronic properties and reactivity.
Properties
Molecular Formula |
C7H7FN2O2 |
|---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
3-fluoro-4-methyl-2-nitroaniline |
InChI |
InChI=1S/C7H7FN2O2/c1-4-2-3-5(9)7(6(4)8)10(11)12/h2-3H,9H2,1H3 |
InChI Key |
TTXALWZWXBIFGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)[N+](=O)[O-])F |
Origin of Product |
United States |
Scientific Research Applications
3-Fluoro-4-methyl-2-nitroaniline is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the study of biological systems and as a precursor for bioactive molecules.
Industry: It is employed in the production of rubber additives, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Fluoro-4-methyl-2-nitroaniline exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Structural Analogs and Positional Isomerism
The positions of substituents on the aromatic ring critically determine the compound's physical and chemical properties. Key analogs include:
Electronic and Spectroscopic Properties
- Fluorine Effects : The electron-withdrawing fluorine atom increases the acidity of the amine group and directs electrophilic substitution. Comparative studies on fluoroaniline isomers (e.g., 2-nitro-5-fluoroaniline vs. 5-nitro-2-fluoroaniline) reveal distinct NMR shifts and IR stretching frequencies due to substituent orientation .
- Nitro Group: The nitro group at the 2-position in the target compound likely reduces basicity compared to non-nitrated analogs like 3-Fluoro-4-methylaniline (mp 81–84°C) .
Physical Properties and Crystallography
- Melting Points: Methyl and nitro groups influence melting behavior. For example: 4-Fluoro-2-nitroaniline: 92.5–95°C 4-Fluoro-3-nitroaniline: 96–98°C Expected Trend: The methyl group in 3-Fluoro-4-methyl-2-nitroaniline may lower melting point compared to non-methylated analogs due to disrupted crystal packing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
